molecular formula C14H10FNO4 B6393050 6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% CAS No. 1261960-27-3

6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%

Cat. No. B6393050
CAS RN: 1261960-27-3
M. Wt: 275.23 g/mol
InChI Key: DPEOGSOWJNDVPE-UHFFFAOYSA-N
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Description

6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid (6-FMCPA) is a synthetic molecule with a wide range of applications in scientific research. It is a novel compound that has been used in a variety of laboratory experiments, including those involving biochemical and physiological systems. 6-FMCPA has been used for its unique properties in a variety of research settings, and its potential for further development is vast.

Scientific Research Applications

6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used to study biochemical and physiological systems, as well as for drug delivery and drug development. It has also been used in the study of enzymes, proteins, and nucleic acids. Additionally, 6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in the development of new materials for drug delivery and in the study of drug metabolism.

Mechanism of Action

6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other compounds in the body. By inhibiting the activity of these enzymes, 6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% can alter the metabolism of drugs and other compounds, potentially leading to improved efficacy or reduced side effects.
Biochemical and Physiological Effects
6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to altered drug metabolism. Additionally, 6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been found to inhibit the activity of certain enzymes involved in the metabolism of fatty acids, leading to decreased levels of fatty acids in the body. It has also been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, leading to increased levels of glucose in the body.

Advantages and Limitations for Lab Experiments

The use of 6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound and is easy to synthesize. Additionally, its unique properties make it suitable for use in a variety of research settings. However, there are also some limitations to its use. It is a relatively new compound and its exact mechanism of action is not yet fully understood. Additionally, its use in certain research settings may be limited due to its potential to alter drug metabolism.

Future Directions

The potential applications of 6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% are vast and its future development is likely to be extensive. Some possible future directions for 6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% include its use in the development of new drugs, the study of drug metabolism, and the development of new materials for drug delivery. Additionally, 6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% may be used to study the effects of environmental toxins on the body, as well as to study the effects of nutrition on health. Finally, 6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% may be used to study the effects of aging on the body, as well as to study the effects of hormones on the body.

Synthesis Methods

6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is synthesized by a three-step reaction from the starting materials 3-fluoro-5-methoxycarbonylbenzene and pyridine. The first step involves the formation of a carbonyl compound by the condensation of the two starting materials. The second step involves the formation of an imine by the condensation of the carbonyl compound with pyridine. The third step involves the hydrolysis of the imine to form the final product, 6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%.

properties

IUPAC Name

6-(3-fluoro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(19)9-5-8(6-10(15)7-9)11-3-2-4-12(16-11)13(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEOGSOWJNDVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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